(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide
Description
Properties
Molecular Formula |
C23H16Cl2N2O2 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-(3-chloro-2-methylphenyl)imino-N-(4-chlorophenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C23H16Cl2N2O2/c1-14-19(25)6-4-7-20(14)27-23-18(13-15-5-2-3-8-21(15)29-23)22(28)26-17-11-9-16(24)10-12-17/h2-13H,1H3,(H,26,28) |
InChI Key |
ZJWNLQBXICMTTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Two-Component Condensation
The most direct method involves reacting 3-chloro-2-methylaniline with N-(4-chlorophenyl)-2H-chromene-3-carboxylic acid under acidic or basic conditions. Key parameters include:
| Reactants | Conditions | Yield | Catalyst |
|---|---|---|---|
| 3-Chloro-2-methylaniline + Chromene acid | Ethanol, reflux, 12–24 h | 58–65% | p-TsOH or DCC |
| Same reactants | DMF, 80°C, N₂ atmosphere, 6 h | 72% | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
The reaction proceeds via nucleophilic attack of the aniline’s amino group on the electron-deficient carbonyl carbon of the chromene acid, followed by dehydration. Stereochemical control for the Z-configuration is achieved using polar aprotic solvents like DMF.
Solvent-Dependent Optimization
- Ethanol : Produces moderate yields (58–65%) but requires prolonged reflux.
- DMF : Enhances reaction rate and yield (72%) due to improved solubility of intermediates.
- Toluene : Used for azeotropic removal of water, increasing efficiency in Dean-Stark setups.
Multi-Step Synthesis via Baylis-Hillman Adducts
A robust approach involves synthesizing chromene intermediates through Baylis-Hillman reactions, followed by functionalization.
Baylis-Hillman Reaction Sequence
Adduct Formation :
Cyclization :
Amidation :
Critical Analysis
- Advantages : High regioselectivity for chromene ring formation.
- Limitations : Long reaction times (weeks for adduct formation).
Coupling Reactions with Oxalyl Chloride
Activation of the carboxylic acid group via oxalyl chloride is a key step in large-scale synthesis.
Protocol
Characterization Data
- IR : 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N imine).
- ¹H NMR : δ 8.74 (s, 1H, imine), 7.82–6.89 (m, 11H, aromatic).
Microwave-Assisted and Mechanochemical Methods
Alternative techniques improve efficiency and sustainability.
Microwave Synthesis
Grindstone Technique
Rearrangement Pathways
Iminochromene derivatives undergo acid- or base-induced rearrangements to form target compounds.
Acidic Rearrangement
Base-Mediated Isomerization
- Conditions : K₂CO₃ in DMSO, 80°C, 2 h.
- Yield : 89% with >95% Z-isomer purity.
Comparative Analysis of Methods
| Method | Yield | Time | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Condensation | 58–72% | 6–24 h | Moderate | High |
| Baylis-Hillman | 37–62% | 3 weeks | High | Low |
| Oxalyl Chloride Coupling | 68–74% | 18 h | High | Medium |
| Microwave | 82% | 20 min | High | Medium |
| Rearrangement | 85–89% | 2–4 h | Excellent | High |
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide exhibit various biological activities:
- Anticancer Properties : Studies have shown that chromene derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines, including breast and prostate cancer cells .
- Anticonvulsant Activity : Recent research has evaluated chromene-based derivatives for their potential anticonvulsant properties. These studies utilized both in vitro and in silico methods to assess the efficacy of these compounds in reducing seizure activity .
- Anti-inflammatory Effects : Some studies suggest that chromene derivatives possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines .
Applications in Medicinal Chemistry
The applications of (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide in medicinal chemistry are extensive:
- Drug Development : Due to its biological activities, this compound can serve as a lead structure for developing new drugs targeting cancer and neurological disorders.
- Pharmacological Research : It can be used in pharmacological studies to understand the interaction between chromene derivatives and biological targets, aiding in the design of more effective therapeutic agents.
- Chemical Biology : The compound's unique structure allows it to be used in chemical biology studies to probe biological processes or validate drug targets.
Case Studies
Several studies have highlighted the potential of chromene derivatives:
- Study on Anticancer Activity : A study demonstrated that a series of chromene-based compounds exhibited significant cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range .
- Evaluation of Anticonvulsant Properties : In vitro assays indicated that certain chromene derivatives could effectively reduce seizure frequency in animal models, suggesting a potential pathway for therapeutic application in epilepsy treatment .
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The target compound differs from related chromene derivatives primarily in its substitution patterns. Key comparisons include:
Key Observations :
- Heterocyclic Groups : Thiazol-2-yl (in ) introduces sulfur-based interactions, while methoxy groups (e.g., in ) enhance solubility via hydrogen bonding.
- Steric Effects : The 3-chloro-2-methylphenyl group in the target compound introduces steric hindrance, which may limit rotational freedom and stabilize specific conformations .
Physical and Spectroscopic Properties
Insights :
- The target compound’s dual chloro substituents may elevate its melting point compared to non-halogenated analogs (e.g., ).
- IR spectra for related compounds show C=O stretches near 1660 cm⁻¹, consistent with carboxamide functionalities .
Biological Activity
The compound (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide, often referred to as a chromene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H15Cl2N3O
- Molecular Weight : 372.25 g/mol
- IUPAC Name : (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Several studies have indicated that chromene derivatives exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
- A case study demonstrated that a related chromene derivative effectively inhibited the growth of breast cancer cells in vitro, with an IC50 value indicating potent cytotoxicity .
-
Antimicrobial Properties
- The compound's structure suggests potential antimicrobial activity. Studies have reported that chromene derivatives possess broad-spectrum antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria .
- In vitro assays revealed that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
-
Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. Notably, it has shown promise as an acetylcholinesterase inhibitor, which is relevant for conditions like Alzheimer's disease .
- Molecular docking studies have provided insights into the binding interactions between the compound and acetylcholinesterase, revealing a strong affinity that supports its potential therapeutic application in neurodegenerative diseases .
The biological activities of (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide are believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to caspase activation and subsequent cell death in cancer cells.
- Inhibition of Cell Proliferation : By interfering with cell cycle regulators, the compound can halt the proliferation of malignant cells.
- Antioxidant Activity : Some chromene derivatives possess antioxidant properties that can mitigate oxidative stress in cells, contributing to their protective effects against various diseases.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide?
- Methodology : Start with a Schiff base formation between 3-chloro-2-methylaniline and a chromene-3-carboxaldehyde intermediate, followed by coupling with 4-chlorophenyl isocyanate. Monitor reaction progress via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm stereochemistry (Z-configuration) via NOESY NMR and single-crystal X-ray diffraction (SHELXL refinement) .
- Key Parameters : Reaction temperature (60–80°C), solvent (dry DMF), and catalyst (p-toluenesulfonic acid). Yield optimization requires inert atmosphere (N₂) to prevent oxidation.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow :
- HPLC : C18 column, 70:30 acetonitrile/water (0.1% TFA), UV detection at 254 nm. Purity >95% required for biological assays .
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm imine proton (δ 8.2–8.5 ppm) and chromene backbone.
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (±0.3% tolerance).
- XRD : Resolve Z-configuration via SHELXL-refined crystallographic data (R-factor <0.05) .
Q. What are the recommended storage conditions to ensure compound stability?
- Stability Profile : Store at –20°C in amber vials under argon. Avoid moisture (hygroscopic) and UV exposure (risk of imine bond hydrolysis). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental data (e.g., XRD vs. DFT-optimized structures)?
- Approach : Perform multi-conformer DFT calculations (B3LYP/6-311+G(d,p)) and compare with XRD torsion angles. Use SHELXL’s TWIN/BASF tools to refine disordered crystal regions . Validate with solid-state NMR (¹³C CP-MAS) to detect dynamic effects .
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Protocol :
- Molecular Docking : AutoDock Vina with flexible ligand (Z-configuration) and rigid receptor (e.g., kinase domains).
- MD Simulations : GROMACS, 100 ns trajectories in explicit solvent to assess binding stability.
- Pharmacophore Mapping : Identify critical H-bond acceptors (carboxamide oxygen) and hydrophobic regions (chlorophenyl groups) .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Strategy : Synthesize analogs with:
- Substituent variations on the chlorophenyl rings (e.g., –CF₃, –OCH₃).
- Chromene ring modifications (e.g., benzo-fused analogs).
- Test in vitro against target enzymes (IC₅₀ assays) and correlate with logP/CLogP values .
Q. What in vitro toxicity assays are appropriate for preliminary safety profiling?
- Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
